2-{[(3,5-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate
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Overview
Description
2-{[(3,5-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of dichlorophenyl groups, carbamothioyl groups, and phenyl acetate, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,5-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,5-dichloroaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2-aminophenyl acetate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,5-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{[(3,5-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3,5-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3,5-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl methyl ester
- 2-{[(3,5-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl ethyl ester
Uniqueness
2-{[(3,5-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62204-76-6 |
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Molecular Formula |
C16H12Cl2N2O3S |
Molecular Weight |
383.2 g/mol |
IUPAC Name |
[2-[(3,5-dichlorophenyl)carbamothioylcarbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H12Cl2N2O3S/c1-9(21)23-14-5-3-2-4-13(14)15(22)20-16(24)19-12-7-10(17)6-11(18)8-12/h2-8H,1H3,(H2,19,20,22,24) |
InChI Key |
RPJVZJJDKCLPBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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